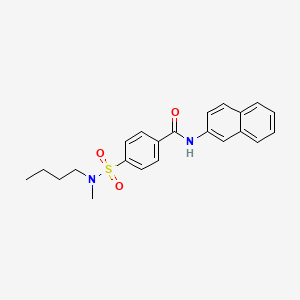
4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzamide group attached to a naphthalene ring, with a butyl and methyl-substituted sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of butylamine and methylamine with a sulfonyl chloride to form the N-butyl-N-methylsulfonamide intermediate.
Coupling with Naphthalene Derivative: The intermediate is then coupled with a naphthalene derivative, such as 2-naphthylamine, under appropriate conditions to form the desired product.
Final Coupling with Benzamide: The final step involves the coupling of the naphthalene-sulfonamide intermediate with a benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学研究应用
4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological research to study its effects on various cellular processes and pathways.
作用机制
The mechanism of action of 4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(N-butyl-N-methylsulfamoyl)-N-(phenyl)benzamide: Similar structure but with a phenyl group instead of a naphthalene ring.
4-(N-ethyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide is unique due to the combination of its butyl and methyl-substituted sulfonamide group with a naphthalene ring, which imparts distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-naphthalen-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-4-15-24(2)28(26,27)21-13-10-18(11-14-21)22(25)23-20-12-9-17-7-5-6-8-19(17)16-20/h5-14,16H,3-4,15H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINKJKZJYKUIJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
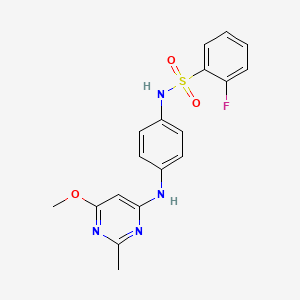
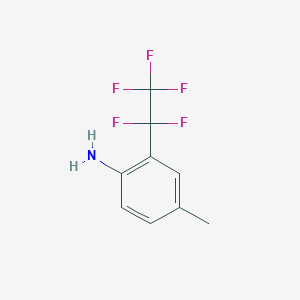
![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353952.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2353954.png)
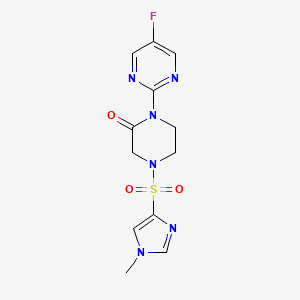
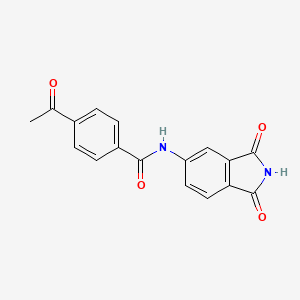
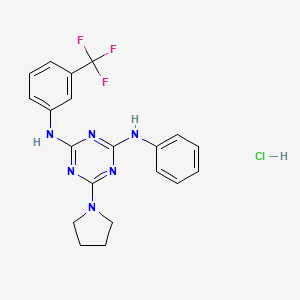
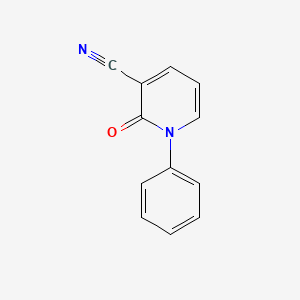
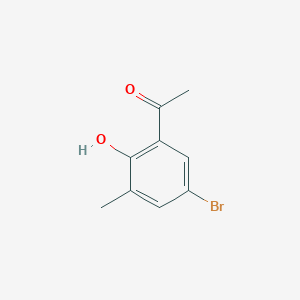

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)
![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)
